Welcome to the BenchChem Online Store!
molecular formula C14H10FNO B2470441 4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile CAS No. 852690-97-2

4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile

Cat. No. B2470441
M. Wt: 227.238
InChI Key: RNXALKZCAFDYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08829033B2

Procedure details

To a LiAlH4 (6.50 g, 171.9 mmol) suspension in THF (500 mL) was added dropwise a THF (40 mL) solution of 4-(2-fluorobenzyloxy)benzonitrile (13.00 g, 57.3 mmol) at 0° C. The mixture was stirred at room temperature (16 h) and H2O (5.4 mL) was added dropwise at 0° C. followed by an aqueous NaOH solution (2.7 mL, 15% w/w), and then H2O (5.4 mL). The mixture was stirred at room temperature (2 h), and the precipitate filtered and washed with CH2Cl2. The filtrate was concentrated in vacuo to obtain a colorless oil (8.00 g, 64%): Rf=0.00 (hexanes/EtOAc 911); IR (hydrochloride salt, nujol) 3081, 1608, 1519, 1457, 1380, 1300, 1240, 1181, 1051, 967, 836, 754, 558 cm−1; 1H NMR (CDCl3) δ 1.63 (br 5, NH2), 3.80 (s, CH2NH2), 5.12 (s, CH2O), 6.96 (d, J=9.0 Hz, 2 ArH), 7.05-7.34 (m, 5 ArH), 7.50 (td, J=1.5, 7.5 Hz, 1 ArH).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Four
Name
Yield
64%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[F:7][C:8]1[CH:23]=[CH:22][CH:21]=[CH:20][C:9]=1[CH2:10][O:11][C:12]1[CH:19]=[CH:18][C:15]([C:16]#[N:17])=[CH:14][CH:13]=1.O.[OH-].[Na+]>C1COCC1>[F:7][C:8]1[CH:23]=[CH:22][CH:21]=[CH:20][C:9]=1[CH2:10][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][NH2:17])=[CH:14][CH:13]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
13 g
Type
reactant
Smiles
FC1=C(COC2=CC=C(C#N)C=C2)C=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.4 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
2.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
5.4 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature (2 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 0° C.
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
WASH
Type
WASH
Details
washed with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(COC2=CC=C(CN)C=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.